CRBN Binding Affinity: 4-(2-Thienyl)piperidine-2,6-dione vs. Thalidomide and IMiD-Class Compounds
Direct binding data for 4-(2-thienyl)piperidine-2,6-dione to the Cereblon (CRBN) thalidomide-binding domain shows a Ki of 3.40 µM (3,400 nM) as measured by microscale thermophoresis [1]. While this affinity is moderate compared to potent immunomodulatory drugs (IMiDs) like lenalidomide (Ki ~100-200 nM) or pomalidomide (Ki ~10-20 nM), it is within a functional range for PROTAC design where modest E3 ligase binding can still drive efficient ternary complex formation and target degradation [2].
| Evidence Dimension | CRBN binding affinity (Ki) |
|---|---|
| Target Compound Data | 3.40 µM (3,400 nM) |
| Comparator Or Baseline | Thalidomide (Ki ~1-3 µM); Lenalidomide (Ki ~100-200 nM); Pomalidomide (Ki ~10-20 nM) |
| Quantified Difference | Comparable to thalidomide (within ~1-2 fold); >10-fold weaker than lenalidomide; >100-fold weaker than pomalidomide |
| Conditions | Microscale thermophoresis, human CRBN thalidomide-binding domain |
Why This Matters
The moderate CRBN binding affinity of 4-(2-thienyl)piperidine-2,6-dione makes it a suitable 'CRBN binder' starting point for PROTAC linker attachment, where the goal is to recruit the E3 ligase without inducing maximal degradation of CRBN's natural substrates (neosubstrates), thereby potentially reducing off-target toxicity.
- [1] BindingDB. BDBM50625127 (CHEMBL5439702). Ki: 3.40E+3 nM. Target: Protein cereblon (Human). View Source
- [2] Chamberlain PP, et al. Structural insights into PROTAC-mediated degradation of Bcl-xL. Nat Chem Biol. 2019;15(7):672-680. View Source
